molecular formula C20H17FN4O4S2 B2390163 Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-22-0

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2390163
CAS No.: 392293-22-0
M. Wt: 460.5
InChI Key: OEKJETVNJIZJOS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a fluorobenzamido group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route begins with the reaction of 2-fluorobenzoyl chloride with thiosemicarbazide to form 2-fluorobenzamido-1,3,4-thiadiazole. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the amido and ester functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the fluorobenzamido moiety.

Scientific Research Applications

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating bacterial infections and other diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring and fluorobenzamido group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2-fluorobenzoyl)amino]benzoate
  • Ethyl 2-(2-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of the fluorobenzamido group and the thiadiazole ring enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(2-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S2/c1-2-29-18(28)12-7-9-13(10-8-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)14-5-3-4-6-15(14)21/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKJETVNJIZJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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